molecular formula C6H6INO4 B1681665 2,5-Dioxopyrrolidin-1-yl 2-iodoacetate CAS No. 39028-27-8

2,5-Dioxopyrrolidin-1-yl 2-iodoacetate

Cat. No. B1681665
CAS RN: 39028-27-8
M. Wt: 283.02 g/mol
InChI Key: VRDGQQTWSGDXCU-UHFFFAOYSA-N
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Description

“2,5-Dioxopyrrolidin-1-yl 2-iodoacetate” is a chemical compound with the molecular formula C6H6INO4 . It is also known by other names such as N-Succinimidyl Iodoacetate, SIA Crosslinker, Iodoacetic acid N-hydroxysuccinimide ester .


Molecular Structure Analysis

The molecular structure of “2,5-Dioxopyrrolidin-1-yl 2-iodoacetate” is represented by the InChI string: InChI=1S/C6H6INO4/c7-3-6(11)12-8-4(9)1-2-5(8)10/h1-3H2 . The compound has a molecular weight of 283.02 g/mol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 283.02 g/mol, an XLogP3-AA of -0.1, and a topological polar surface area of 63.7 Ų . It has no hydrogen bond donors and four hydrogen bond acceptors .

Scientific Research Applications

Anticonvulsant Agent Synthesis

The molecule 2,5-Dioxopyrrolidin-1-yl 2-iodoacetate has been instrumental in the design and synthesis of new hybrid anticonvulsants. Research has showcased the synthesis of new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)propanamides, and 2-(2,5-dioxopyrrolidin-1-yl)butanamides as potential anticonvulsant agents. These compounds integrate the chemical fragments of well-known antiepileptic drugs (AEDs) like ethosuximide, levetiracetam, and lacosamide, providing promising alternatives for epilepsy treatment (Kamiński et al., 2015).

Monoclonal Antibody Production Enhancement

In the realm of monoclonal antibody production, a derivative of 2,5-Dioxopyrrolidin-1-yl 2-iodoacetate, specifically 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, has shown significant promise. It has been found to enhance monoclonal antibody production in Chinese hamster ovary cell cultures by suppressing cell growth and increasing cell-specific glucose uptake rate. Additionally, this compound plays a role in controlling the level of galactosylation on monoclonal antibodies, which is a crucial quality attribute of therapeutic antibodies (Aki et al., 2021).

Bioconjugate Chemistry and Coupling Agent Synthesis

In bioconjugate chemistry, 2,5-Dioxopyrrolidin-1-yl 2-iodoacetate has been leveraged for the efficient synthesis of heterobifunctional coupling agents. These agents are crucial for the chemoselective conjugation of proteins and enzymes, facilitating various biochemical applications. The synthesized coupling agents offer high purity and yield, proving their worth in biological and chemical synthesis (Reddy et al., 2005).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-iodoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO4/c7-3-6(11)12-8-4(9)1-2-5(8)10/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDGQQTWSGDXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391202
Record name 1-[(Iodoacetyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-yl 2-iodoacetate

CAS RN

39028-27-8
Record name Iodoacetic acid N-hydroxysuccinimide ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39028-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(Iodoacetyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iodoacetic acid N-hydroxysuccinimide ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

40 nm dextran-coated iron oxide nanoparticles (NP; 115,000 g/mole per iron core) were dissolved in 1× phosphate buffered saline (PBS; 137 mM NaCl, 10 mM Phosphate, 2.7 mM KCl, pH 7.4) at a concentration of 2 mg/mL. Vivotag-750 fluorophore was labeled on the NPs such that each NP has around 2 VT-750 fluorophores. The linker N-succinimidyl iodoacetate (SIA) was dissolved in DMSO at 20 mg/mL. The two solutions were mixed to obtain a 1-to-7 mass ratio between iron oxide NPs and SIA for 2 hr at room temperature with shaking. Size exclusion chromatography (column diameter×height=1 cm×30 cm; media: Sephadex G-50-coarse) was used to separate out the excess SIA and to exchange NPs into borate buffer (50 mM sodium borate, 5 mM EDTA, pH 8.3).
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Synthesis routes and methods II

Procedure details

N-Hydroxysuccinimide (1 g, 8.7 mmole), iodoacetic acid (8.7 mmole, 1.6 g), and DCC (8.7 mmole, 1.7 g) were added to 250 mL of EtOAc and the mixture was stirred at room temperature for 5 hours. The mixture was filtered and the filtrate concentrated to dryness in vacuo. The residue was crystallized from ethanol to yield 1.74 g (71%) of white crystals, mp 148-150° C.
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Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
W Liu, C Liu, C Liu, Y Li, L Pan, J Wang… - Chemical Engineering …, 2021 - Elsevier
Failure of poly(aryl ether ketone) (PAEK) bone implants results mainly from poor osteogenesis and bacterial infection. One promising strategy for enhancing osteointegration involves …
Number of citations: 18 www.sciencedirect.com
A Lizzul-Jurse, L Bailly, M Hubert-Roux… - Organic & …, 2016 - pubs.rsc.org
Fluorescent coumarins are an important class of small-molecule organic fluorophores ubiquitous in different well-established and emerging fields of research including, among others, …
Number of citations: 17 pubs.rsc.org
S Staben - 2019 - … .s3.amazonaws.com
Heterobifunctional molecules have re-‐cently proven powerful tools to induce proximity-‐driven, ligase-‐dependent ubiquitination and subse-‐quent degradation of target proteins (“…

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